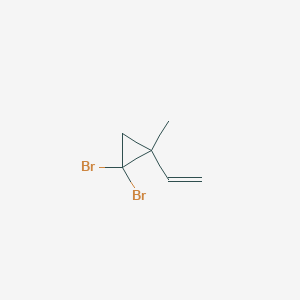
1,1-Dibromo-2-ethenyl-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with two bromine atoms and an ethenyl group attached to the same carbon, along with a methyl group on the adjacent carbon. The presence of these substituents imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-ethenyl-2-methylcyclopropane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.
Electrophilic Addition: Electrophiles like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) can add to the ethenyl group.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Addition: Compounds with new substituents added to the ethenyl group.
Elimination: Formation of alkenes with double bonds.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-ethenyl-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-2-ethenyl-2-methylcyclopropane involves its interaction with molecular targets through its reactive bromine atoms and ethenyl group. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1,2-Dibromoethane: Contains a linear chain instead of a cyclopropane ring, leading to distinct chemical properties.
2-Bromo-2-methylpropane: Features a different arrangement of bromine and methyl groups, affecting its reactivity.
Uniqueness
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is unique due to the combination of a strained cyclopropane ring, two bromine atoms, and an ethenyl group. This combination imparts specific reactivity and makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
60288-34-8 |
|---|---|
Molekularformel |
C6H8Br2 |
Molekulargewicht |
239.94 g/mol |
IUPAC-Name |
1,1-dibromo-2-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |
InChI-Schlüssel |
PMZBTQHSPQUSAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Br)Br)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


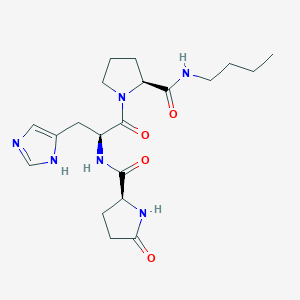
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
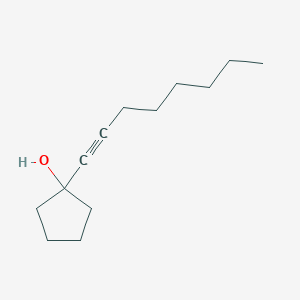
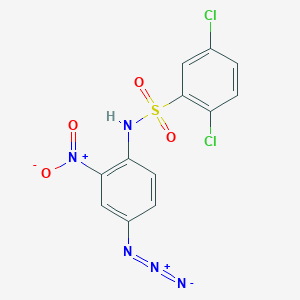
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
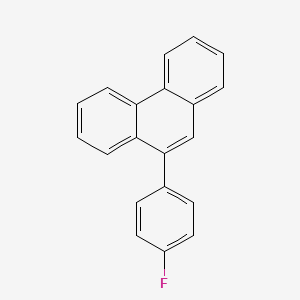


![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

